FlgM protein
Description
Properties
CAS No. |
142462-45-1 |
|---|---|
Molecular Formula |
C13H16O5 |
Synonyms |
FlgM protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Other Anti-Sigma Factors
FlgM belongs to a broader family of anti-sigma factors, which regulate sigma factor activity. Key comparisons include:
| Feature | FlgM | Other Anti-Sigma Factors (e.g., RseA, Rsd) |
|---|---|---|
| Binding Target | σ28 (FliA) | σE (RseA), σ70 (Rsd) |
| Structural State | Predominantly disordered in free state; gains structure upon binding | Structured with defined domains (e.g., RseA has transmembrane helices) |
| Regulatory Mechanism | Secretion-dependent release via T3SS | Proteolytic degradation (e.g., DegS-mediated cleavage of RseA) |
| Functional Flexibility | Conformational plasticity enables dual roles in inhibition and secretion | Rigid domain architecture limits functional versatility |
| Conservation | C-terminal binding region highly conserved; N-terminal varies | Full-length sequence conservation varies by family |
Key Findings :
- FlgM’s disordered state contrasts with structured anti-sigma factors like RseA, which rely on proteolysis for activation .
- Unlike Rsd, which broadly inhibits σ70, FlgM specifically targets σ28, reflecting niche adaptation in flagellar regulation .
Comparison with Other Intrinsically Disordered Proteins (IDPs)
FlgM shares characteristics with IDPs such as α-synuclein and p53, but its functional roles are distinct:
Key Findings :
- FlgM’s disorder facilitates rapid binding/unbinding to σ28, whereas p53’s disorder enables dynamic interactions with multiple partners .
Species-Specific Structural Variations in FlgM
FlgM orthologs exhibit conformational diversity across bacteria, impacting their regulatory mechanisms:
Key Findings :
- B. subtilis FlgM’s compact conformation may enhance σ28 binding, while E. coli FlgM’s extended state facilitates secretion .
- A. aeolicus FlgM’s thermostability highlights evolutionary adaptation to high-temperature environments .
Mechanistic Comparison with Flagellar Regulatory Proteins
FlgM’s role contrasts with other flagellar regulators like FliK (hook-length control) and FliD (filament capping):
Key Findings :
- FlgM’s disorder allows it to act as a transient inhibitor, while FliK/FliD require structural rigidity for precise mechanical roles .
Q & A
Q. What is the primary functional role of FlgM in bacterial flagellar synthesis, and how does it interact with σ28?
FlgM acts as an anti-sigma factor that binds to σ28 (also called FliA) to inhibit its activity, thereby repressing transcription of late-stage flagellar genes. This interaction occurs intracellularly until the flagellar hook-basal body (HBB) structure is assembled, allowing FlgM to be secreted via the HBB and relieving σ28 inhibition . Structural studies (e.g., X-ray crystallography of Aquifex aeolicus FlgM/σ28 complexes) reveal that FlgM’s C-terminal domain undergoes disorder-to-order transitions upon binding σ28, a mechanism confirmed by NMR and mutagenesis .
Q. What experimental approaches are used to study FlgM’s intracellular dynamics and secretion regulation?
Key methods include:
- Reporter gene assays : Monitoring promoter activity (e.g., pfliA, pflgM) to infer FlgM and σ28 concentrations during bacterial growth phases .
- Western blotting : Quantifying extracellular FlgM secretion in mutants (e.g., fliD, fliS knockouts) to identify regulators of export .
- Cross-linking and SDS-PAGE : Detecting FlgM oligomerization states and interaction domains with σ28 .
Advanced Research Questions
Q. How do discrepancies between FlgM’s solution-phase behavior (e.g., NMR data) and crystallographic structures inform its functional plasticity?
NMR studies of Salmonella typhimurium FlgM show its C-terminal region is intrinsically disordered in dilute solution but forms transient helices under crowded conditions (e.g., in-cell NMR). This contrasts with static X-ray structures, suggesting conformational flexibility critical for binding σ28 and adapting to cellular environments . Discrepancies in oligomerization states (monomers vs. dimers) across species (e.g., Bacillus subtilis vs. Proteus mirabilis) further highlight context-dependent structural adaptations .
Q. What methodological challenges arise when modeling FlgM-σ28 regulatory networks using time-series promoter activity data?
Key issues include:
- Variable protein half-lives : FlgM’s apparent half-life increases from ~7 minutes to 3 hours during growth phase transitions, complicating kinetic models .
- Global physiological effects : Nutrient availability (e.g., LB vs. minimal media) alters promoter activity baselines, requiring back-extrapolation to account for negligible early-phase expression .
- Cross-talk with other regulators : Small RNAs (e.g., OmrA/B) inhibit FlgM synthesis, necessitating combinatorial mutations to isolate FlgM-specific effects .
Q. How do mutations in σ28 (FliA) affect FlgM binding, and what experimental strategies resolve conflicting titration assay results?
Truncation assays identify σ28’s FlgM-binding domain (residues 154–227), but mutations like Q202R and E209K disrupt binding kinetics unpredictably. Chemical cross-linking and in vitro protein synthesis systems (e.g., DSP cross-linkers) help validate interactions, though false negatives occur due to epitope masking in Western blots . Computational docking (e.g., ClusPro) supplements experimental data to predict dimerization interfaces .
Q. Why do FlgM secretion rates vary across flagellar assembly mutants, and how can these be reconciled with autoregulatory feedback?
Mutants in the fliD operon (e.g., fliS, fliT) exhibit hyper-secretion of FlgM due to disrupted negative regulation. However, autogenous control of flgM expression complicates intracellular concentration measurements. Dual approaches—extracellular quantification (trichloroacetic acid precipitation) and indirect inference from reporter gene derepression—are required to resolve this .
Data Contradiction Analysis
Q. How can conflicting observations about FlgM oligomerization be resolved?
Size-exclusion chromatography (SEC) suggests oligomerization in A. aeolicus (dimers) and P. mirabilis (tetramers), but glutaraldehyde cross-linking predominantly detects monomers. This discrepancy arises from SEC’s sensitivity to hydrodynamic radius (influenced by disordered regions) versus cross-linking’s reliance on spatial proximity of reactive groups. Concentration-dependent oligomerization may occur only in vivo under specific crowding conditions .
Q. What explains the paradoxical retention of σ28 activity in certain FlgM-overexpressing strains?
Truncated σ28 variants (e.g., residues 56–239) retain FlgM titration activity despite reduced binding affinity, suggesting ancillary interactions (e.g., with flagellar export apparatus components) stabilize σ28-FlgM complexes. In silico docking and flrD mutant analyses support this .
Methodological Recommendations
- For structural studies: Combine NMR (dynamic states) with X-ray/cryo-EM (static complexes) to capture FlgM’s conformational plasticity .
- For kinetic modeling: Integrate time-resolved promoter activity data with proteomics (e.g., pulse-chase assays) to account for variable half-lives .
- For interaction studies: Use cross-linking coupled with in vitro synthesis to bypass autoregulatory confounding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
